molecular formula C22H23Cl2NO2 B12633842 C22H23Cl2NO2

C22H23Cl2NO2

Cat. No.: B12633842
M. Wt: 404.3 g/mol
InChI Key: YLDFJJVLWBRDKN-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H23Cl2NO2 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its non-sedative properties, making it a popular choice for allergy relief without causing drowsiness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.

    Biology: Investigated for its effects on histamine receptors and cellular signaling pathways.

    Medicine: Extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.

    Industry: Used in the formulation of various over-the-counter allergy medications

Mechanism of Action

Loratadine works by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not cross the blood-brain barrier significantly, which accounts for its non-sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine’s primary uniqueness lies in its balance of efficacy and non-sedative properties, making it a preferred choice for many patients seeking allergy relief without drowsiness .

Properties

Molecular Formula

C22H23Cl2NO2

Molecular Weight

404.3 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C22H22ClNO2.ClH/c1-25-21-9-5-8-19(15-24-14-17-6-3-2-4-7-17)22(21)26-16-18-10-12-20(23)13-11-18;/h2-13,24H,14-16H2,1H3;1H

InChI Key

YLDFJJVLWBRDKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3=CC=CC=C3.Cl

Origin of Product

United States

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